3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Description
This compound features a benzamide core substituted with a 3-bromo group and a hydrazinyl-oxoethyl side chain bearing a (2E)-configured 4-fluorophenylmethylidene moiety. Its molecular formula is C₁₇H₁₄BrFN₃O₂, with a molecular weight of 398.22 g/mol. The bromo substituent may contribute to halogen bonding, while the hydrazone linkage (C=N–N) offers tautomeric flexibility .
Properties
Molecular Formula |
C16H13BrFN3O2 |
|---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13BrFN3O2/c17-13-3-1-2-12(8-13)16(23)19-10-15(22)21-20-9-11-4-6-14(18)7-5-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
DRYBMJQWGXLKPT-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the following steps:
Formation of the hydrazone: The reaction between 4-fluorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone is then acylated with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Analogous Compounds
Key Observations :
- Electron-Donating vs.
- Melting Points : Urea derivatives with trifluoromethyl groups exhibit higher melting points (188–207°C) than thiazole analogs , likely due to stronger intermolecular interactions (e.g., hydrogen bonding).
- Spectral Signatures : The absence of C=S stretches in the target compound (vs. thiazoles in ) confirms structural differences in the heterocyclic core.
SAR Insights :
- Halogens : Bromine in the target compound may enhance DNA binding (as seen in ), while fluorine improves bioavailability via reduced CYP450 metabolism.
- QSAR Drivers: Topological indices (e.g., Balaban index) and electronegativity (from halogens) correlate with antimicrobial activity in azetidinones .
Biological Activity
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure
The compound is characterized by the following structural formula:
- Molecular Formula : C16H16BrFN4O2
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's.
Case Studies
- Cytotoxicity Studies : A study conducted by Akbarzadeh et al. highlighted the cytotoxic potential of hydrazone derivatives against MCF-7 cells, demonstrating that modifications in the phenyl ring significantly enhance activity .
- Mechanistic Insights : Another investigation focused on the mechanism by which similar compounds induce apoptosis in cancer cells, revealing that they activate caspases and increase reactive oxygen species (ROS) levels, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
